REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[C:5]([C:14]#[C:15][CH3:16])=[CH:4][N:3]=1.CN(C=O)C>CCOC(C)=O.[Cu]I>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:14]=[C:15]([CH3:16])[N:8]([CH:9]([CH2:10][CH3:11])[CH2:12][CH3:13])[C:6]=2[N:7]=1
|
Name
|
(2-Chloro-5-prop-1-ynyl-pyrimidin-4-yl)-(1-ethyl-propyl)-amine
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC(CC)CC)C#CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
CuI
|
Quantity
|
53 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 aqueous solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification with column chromatography (SiO2, 1:4 EtOAC/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)N(C(=C2)C)C(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 mg | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |